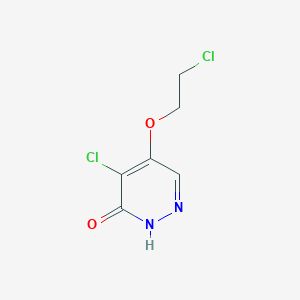
(9H-Carbazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Carbazol-4-yl)boronic acid: is an organic compound with the chemical formula C18H14BNO2 . It is a derivative of carbazole, a heterocyclic aromatic compound, and contains a boronic acid functional group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Carbazol-4-yl)boronic acid typically involves the reaction of carbazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated carbazole reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and catalyst concentration. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: (9H-Carbazol-4-yl)boronic acid undergoes various chemical reactions, including:
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, DMF, and dichloromethane (DCM) are commonly used.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Boronic Esters: Formed through oxidation reactions.
科学的研究の応用
Chemistry: (9H-Carbazol-4-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through coupling reactions .
Biology and Medicine: Research is ongoing into the potential biological activities of carbazole derivatives, including their use as anticancer and antimicrobial agents .
Industry: In the electronics industry, this compound is used in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices .
作用機序
The mechanism of action of (9H-Carbazol-4-yl)boronic acid in coupling reactions involves the formation of a palladium complex with the boronic acid and the halogenated carbazole. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product .
類似化合物との比較
- (9H-Carbazol-3-yl)boronic acid
- (9H-Carbazol-9-yl)phenylboronic acid
- (9H-Carbazol-2-yl)boronic acid
Uniqueness: (9H-Carbazol-4-yl)boronic acid is unique due to its specific substitution pattern on the carbazole ring, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in the synthesis of certain biaryl compounds and materials for electronic applications .
特性
分子式 |
C12H10BNO2 |
|---|---|
分子量 |
211.03 g/mol |
IUPAC名 |
9H-carbazol-4-ylboronic acid |
InChI |
InChI=1S/C12H10BNO2/c15-13(16)9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14-16H |
InChIキー |
QHGKGSXVNLXRNT-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C3=CC=CC=C3NC2=CC=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)



![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)



![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)




